molecular formula C23H16FNO5S B2509369 5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866809-90-7

5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2509369
CAS No.: 866809-90-7
M. Wt: 437.44
InChI Key: AHTMVXCORQPNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound featuring a quinoline core fused with a dioxole ring

Scientific Research Applications

5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactionsKey reagents often include ortho-aminobenzoic acid and chloropropanone, with rearrangement of acetyl ortho-aminobenzoate being a critical step .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-7-(4-fluorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO5S/c24-16-6-8-17(9-7-16)31(27,28)22-13-25(12-15-4-2-1-3-5-15)19-11-21-20(29-14-30-21)10-18(19)23(22)26/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTMVXCORQPNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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